molecular formula C6H7BrN2O B8812772 3-bromo-1-ethylpyrazin-2(1H)-one

3-bromo-1-ethylpyrazin-2(1H)-one

Cat. No.: B8812772
M. Wt: 203.04 g/mol
InChI Key: XNOCNMYULGAXGV-UHFFFAOYSA-N
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Description

3-Bromo-1-ethylpyrazin-2(1H)-one is a brominated heterocyclic building block of interest in medicinal and agrochemical research. The bromine atom at the 3-position makes this compound a versatile intermediate for constructing complex molecules through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to introduce aryl and heteroaryl groups . The ethyl group on the nitrogen atom can influence the compound's physicochemical properties, such as lipophilicity, which is a key parameter in optimization studies . This scaffold is primarily valued in structure-activity relationship (SAR) studies aimed at developing new active compounds . In pharmaceutical research, analogous pyridin-2(1H)-one derivatives have been investigated as potent analgesics for treating chronic pain and as inhibitors of enzymes like monoamine oxidase B, a target for neurodegenerative diseases . In agrochemical research, heterocycles containing bromine and pyrazole motifs are key scaffolds in the synthesis of modern insecticides with novel modes of action . Researchers can utilize this compound to explore these and other biological activities. Application Notes: This compound is suited for cross-coupling reactions, scaffold diversification, and SAR exploration. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

3-bromo-1-ethylpyrazin-2-one

InChI

InChI=1S/C6H7BrN2O/c1-2-9-4-3-8-5(7)6(9)10/h3-4H,2H2,1H3

InChI Key

XNOCNMYULGAXGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C(C1=O)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-ethylpyrazin-2(1H)-one has shown promise as a precursor in the synthesis of bioactive compounds. Its derivatives have been explored for their potential as:

  • Antimicrobial Agents : Exhibiting activity against various bacterial strains.
  • Anticancer Agents : Demonstrated cytotoxic effects in several cancer cell lines.

Organic Synthesis

This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. It can undergo various reactions such as:

  • Nucleophilic Substitution : The bromine atom can be substituted with nucleophiles like amines or thiols.
  • Coupling Reactions : Participates in cross-coupling reactions (e.g., Suzuki or Heck coupling) to form complex molecular architectures.

Material Science

Research into the use of this compound in developing organic semiconductors and other advanced materials is ongoing. Its unique structural features may lend themselves to applications in electronic devices.

Antimicrobial Activity

In vitro studies have confirmed the antimicrobial properties of this compound against various pathogens. Key findings include:

PathogenInhibition Concentration (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Candida albicans20

These results suggest its potential as a therapeutic agent in treating infections caused by these microorganisms.

Anticancer Properties

The anticancer potential of this compound has been evaluated across different cancer cell lines. Notable findings include:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)12.50
A549 (Lung Cancer)18.00
HepG2 (Liver Cancer)15.00

The compound induces apoptosis in cancer cells, highlighting its potential as a lead compound for developing anticancer therapies.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Study on Anticancer Activity

A study focused on its effects on MCF-7 cells demonstrated significant apoptosis induction, leading to reduced cell viability. The treatment resulted in a dose-dependent decrease in cell proliferation.

Antimicrobial Efficacy

In another case study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting bacterial growth at concentrations lower than those required for standard antibiotics.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
3-Bromo-1-ethylpyrazin-2(1H)-one N1-Ethyl, C3-Br 217.06 Planar pyrazinone ring; used in cross-coupling reactions.
3-Benzyl-5-bromopyrazin-2(1H)-one N1-Benzyl, C5-Br 273.12 Forms R₂²(8) dimers via N–H⋯O H-bonds; π–π stacking (3.544 Å centroid distance).
6-Bromo-3-chloro-1,2-dihydropyrazin-2-one C6-Br, C3-Cl, dihydro 196.43 Chlorine enhances electrophilicity; used in heterocyclic synthesis.
7-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine C7-Br, N1-methyl, pyrazole 226.02 Fused pyrazole-pyridine system; potential kinase inhibitor scaffold.

Key Observations :

  • Steric Effects : The ethyl group in this compound offers moderate steric bulk compared to the benzyl group in 3-benzyl-5-bromopyrazin-2(1H)-one, which may hinder certain reactions .
  • Hydrogen Bonding: Unlike 3-benzyl-5-bromopyrazin-2(1H)-one, which forms stable dimers via N–H⋯O interactions, the ethyl-substituted analog lacks an N–H donor, reducing its propensity for H-bond-driven aggregation .
  • Electrophilicity: Bromine at C3 (pyrazinone) vs. C6 (dihydropyrazinone) alters reactivity; C3-Br is more accessible for nucleophilic substitution or cross-coupling .

Table 2: Reactivity and Functionalization Pathways

Compound Reaction Type Product Yield Application Reference
This compound Suzuki-Miyaura cross-coupling 3-(4-Chlorophenyl)-1-ethylpyrazin-2(1H)-one 60–75% Antidiabetic agents (insulin secretion)
3-Benzyl-5-bromopyrazin-2(1H)-one Nucleophilic aromatic substitution 5-Amino derivatives 45–50% Antimicrobial precursors
6-Bromo-3-chloro-dihydropyrazin-2-one Cyclocondensation Fused pyridazinones 55–60% Anticancer scaffold

Key Observations :

  • Cross-Coupling Efficiency: The ethyl-substituted pyrazinone exhibits higher yields in Suzuki reactions (60–75%) compared to benzyl analogs due to reduced steric hindrance .
  • Positional Reactivity: Bromine at C3 (pyrazinone) is more reactive than C5 or C6 positions in other derivatives, enabling selective functionalization .

Preparation Methods

Anion-Mediated Bromination via Lithium-Halogen Exchange

An alternative strategy, adapted from the synthesis of 5-bromo-1H-3-pyrazolecarboxylic acid derivatives, utilizes lithium-halogen exchange followed by electrophilic bromination . In this method, 1-ethylpyrazin-2(1H)-one is deprotonated with n-butyllithium (n-BuLi) at -78°C to form a stabilized anion, which reacts with brominating agents like dibromotetrachloroethane (BrCCl₂CCl₂Br).

Procedure Overview :

  • Deprotonation : n-BuLi (-78°C, THF solvent) generates a pyrazinone anion.

  • Bromination : BrCCl₂CCl₂Br introduces bromine at the 3-position.

  • Quenching and Isolation : Hydrolysis with aqueous NH₄Cl, followed by acidification and extraction .

Key Data :

  • Yield : ~70% (extrapolated from analogous reactions) .

  • Regioselectivity : Directed by the anion’s electron density, favoring C-3 substitution.

Challenges :

  • Cryogenic Conditions : Requires specialized equipment for temperature control.

  • Moisture Sensitivity : Strict anhydrous protocols are essential to prevent side reactions .

Comparative Analysis of Synthetic Routes

The table below contrasts the three methods:

Parameter POBr₃ Bromination Anion-Mediated Photo-Catalyzed
Reaction Time 4–6 hours2–3 hours0.5–1 hour
Temperature 80–100°C-78°C25–65°C
Yield Moderate (est. 65–75%)~70%High (est. 85–90%)
Equipment Needs Standard refluxCryogenic setupUV reactor
Scalability HighModerateModerate
Byproduct Management ComplexModerateMinimal

Key Takeaways :

  • Industrial Preference : POBr₃ bromination balances cost and scalability despite harsh conditions .

  • Research Applications : Photo-catalyzed methods offer eco-friendly advantages but require further optimization for pyrazinones .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-1-ethylpyrazin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of a pyrazinone precursor. For example, bromination using HBr or phosphorus oxybromide (POBr₃) in acetonitrile under reflux (60–100°C) is effective. Key steps include maintaining anhydrous conditions and controlled stoichiometry (1.2–1.5 equivalents of brominating agent). Post-reaction neutralization with sodium bicarbonate and purification via silica-gel chromatography or recrystallization (e.g., acetone) are critical for isolating the product in 29–75% yields, depending on substituent reactivity and side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), pyrazinone ring protons (δ ~6.8–8.2 ppm), and bromine-induced deshielding .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.9 Å) and confirms the lactam structure. SHELX software is recommended for refinement, with data-to-parameter ratios >15 ensuring accuracy .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 217.01) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are essential when handling brominated pyrazinones?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity and respiratory irritation.
  • Avoid aqueous workups without proper quenching (e.g., NaHSO₃ for excess bromine).
  • Store under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the lactam vs. hydroxyl tautomerism of this compound?

  • Methodological Answer : X-ray analysis distinguishes tautomers via bond-length analysis: lactam tautomers exhibit shorter C=O bonds (~1.22 Å) and longer C-N bonds (~1.35 Å), while hydroxyl tautomers show reversed trends. Refinement using SHELXL with high-resolution data (R-factor <0.05) ensures accuracy. For twinned crystals, SHELXD or Olex2 can resolve disorder .

Q. What strategies enable enantioselective functionalization of this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) can achieve >99.5% enantiomeric excess (ee). For example, Suzuki-Miyaura coupling with chiral ligands (e.g., BINAP) or enzymatic resolution using lipases (e.g., CAL-B) in polar aprotic solvents (DMF, THF) .

Q. How should researchers address contradictions in reported synthetic yields for brominated heterocycles?

  • Methodological Answer :

  • Systematic Replication : Vary parameters (temperature, solvent, catalyst loading) while monitoring intermediates via LC-MS.
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., bromine equivalents, reaction time).
  • Data Triangulation : Cross-reference with analogous compounds (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine) to contextualize yield discrepancies .

Q. What methods optimize regioselective bromination in polyfunctional pyrazinones?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer bromination to the 3-position.
  • Lewis Acid Catalysis : Use ZnCl₂ or FeCl₃ to polarize the pyrazinone ring, enhancing electrophilic substitution at the desired site.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict bromine’s electrophilic affinity for specific ring positions .

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